molecular formula C24H29NaO5 B10859612 Esuberaprost Sodium CAS No. 152695-53-9

Esuberaprost Sodium

Cat. No.: B10859612
CAS No.: 152695-53-9
M. Wt: 420.5 g/mol
InChI Key: YTCZZXIRLARSET-ZTWNIFTGSA-M
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Description

Esuberaprost Sodium is a small molecule drug that acts as a prostacyclin analog. It is an active enantiomer of beraprost and specifically binds to prostacyclin receptors (PGI2 receptors) in smooth muscle cells and platelets. This binding results in the widening of blood vessels, prevention of blood clot formation, and reduction of blood pressure in the lungs. This compound is primarily used to treat pulmonary arterial hypertension and other cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Esuberaprost Sodium involves several steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Esuberaprost Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include intermediate compounds with hydroxyl and carboxyl groups, which are further processed to obtain the final this compound product .

Scientific Research Applications

Esuberaprost Sodium has a wide range of scientific research applications, including:

Mechanism of Action

Esuberaprost Sodium exerts its effects by specifically binding to prostacyclin receptors (PGI2 receptors) on the surface of endothelial cells and smooth muscle cells. This binding activates the cyclic adenosine monophosphate (cAMP) pathway, leading to the relaxation of smooth muscle cells, dilation of blood vessels, and inhibition of platelet aggregation. The overall effect is improved blood flow and reduced vascular resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Esuberaprost Sodium is unique due to its higher potency and selectivity for prostacyclin receptors compared to other prostacyclin analogs. It has been shown to have a greater effect on relaxing smooth muscle cells and inhibiting platelet aggregation, making it a more effective treatment option for pulmonary arterial hypertension .

Properties

CAS No.

152695-53-9

Molecular Formula

C24H29NaO5

Molecular Weight

420.5 g/mol

IUPAC Name

sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15-,17-,19+,20+,21-,23-;/m0./s1

InChI Key

YTCZZXIRLARSET-ZTWNIFTGSA-M

Isomeric SMILES

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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